5-Fluoro-2-formyl-4-methylbenzoic acid
Description
Properties
IUPAC Name |
5-fluoro-2-formyl-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-5-2-6(4-11)7(9(12)13)3-8(5)10/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSQIXFIRJKFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for the Chemical Compound
Retrosynthetic Disconnection Analysis for the Chemical Compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 5-Fluoro-2-formyl-4-methylbenzoic acid, several logical disconnections can be proposed, primarily revolving around the introduction of the three substituents—fluoro, formyl, and methyl groups—onto the benzoic acid core.
A primary disconnection strategy would involve functional group interconversion (FGI). The formyl group can be envisioned as arising from the oxidation of a methyl group. This simplifies the target to a difunctionalized precursor, 5-fluoro-2,4-dimethylbenzoic acid. This precursor is structurally simpler and can be further disconnected.
Another key disconnection involves the carbon-carbon bonds of the formyl and carboxyl groups. These can be traced back to a simpler aromatic core through reactions such as Friedel-Crafts acylation or formylation, and carboxylation of an organometallic species. For instance, the formyl group could be introduced via a Vilsmeier-Haack reaction on a pre-existing fluorinated methylbenzoic acid. Similarly, the carboxylic acid group could be installed via carboxylation of an aryl lithium or Grignard reagent.
Considering the directing effects of the substituents is crucial. The fluorine atom is an ortho-, para-director, as is the methyl group. The carboxyl and formyl groups are meta-directors. These electronic properties heavily influence the sequence of reactions in the forward synthesis to achieve the desired substitution pattern.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Precursor 1 | Precursor 2 | Starting Material |
| This compound | 5-Fluoro-2,4-dimethylbenzoic acid | 2-Fluoro-1,4-dimethylbenzene | m-Xylene |
| (via oxidation) | (via carboxylation) | ||
| 4-Bromo-5-fluoro-1,3-dimethylbenzene | 2-Fluoro-1,4-dimethylbenzene | ||
| (via formylation) |
Forward Synthesis Pathways to the Chemical Compound
Based on the retrosynthetic analysis, several forward synthesis pathways can be devised to construct this compound.
Stepwise Construction via Oxidation Reactions (e.g., oxidation of methyl to formyl)
A common strategy for introducing a formyl group onto an aromatic ring is the selective oxidation of a methyl group. In this approach, a precursor such as 5-fluoro-2,4-dimethylbenzoic acid would be required. The challenge lies in the selective oxidation of the methyl group at the 2-position while leaving the methyl group at the 4-position and the carboxylic acid intact.
Benzylic oxidation can be achieved using various reagents. Mild oxidizing agents would be necessary to stop the oxidation at the aldehyde stage and prevent further oxidation to a carboxylic acid. Reagents such as manganese dioxide (MnO₂) are often used for the oxidation of benzylic alcohols to aldehydes, which would necessitate a two-step process involving initial benzylic halogenation followed by hydrolysis to the alcohol.
Alternatively, more direct methods for the partial oxidation of a methyl group to an aldehyde exist, though achieving selectivity between two methyl groups can be challenging. The electronic environment of the two methyl groups in 5-fluoro-2,4-dimethylbenzoic acid is different, which could potentially be exploited. The methyl group at the 2-position is ortho to the deactivating carboxyl group, while the methyl group at the 4-position is para to it. This might render the methyl group at the 4-position slightly more susceptible to oxidation. Therefore, a protecting group strategy for the carboxylic acid might be necessary.
A potential sequence could involve:
Protection of the carboxylic acid of 5-fluoro-2,4-dimethylbenzoic acid as an ester.
Selective benzylic bromination of the methyl group at the 2-position.
Conversion of the benzylic bromide to the corresponding aldehyde.
Deprotection of the ester to reveal the carboxylic acid.
| Reagent | Conditions | Product |
| N-Bromosuccinimide (NBS), Benzoyl peroxide | CCl₄, reflux | 2-(Bromomethyl)-5-fluoro-4-methylbenzoic acid ester |
| Sodium bicarbonate, DMSO | 150 °C | This compound ester |
| LiOH, THF/H₂O | Room temperature | This compound |
Acyl Halogenation and Subsequent Functionalization Routes
This strategy involves the conversion of the carboxylic acid functionality into a more reactive acyl halide, typically an acyl chloride. This can be readily achieved by treating the corresponding benzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Once the acyl halide is formed, it can undergo a variety of transformations. For instance, it could be reduced to the corresponding aldehyde. A well-known method for this transformation is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride over a poisoned catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄).
Starting from 5-fluoro-4-methyl-2-carboxybenzoyl chloride, a selective reduction of the acyl chloride at the 2-position would be required, which is not a direct route to the target molecule. A more plausible approach would be to start with a precursor where the formyl group is already present in a protected form, or to introduce it later.
A more relevant application of acyl halogenation in this context would be in the synthesis of a precursor. For example, if a synthetic route leads to 5-fluoro-4-methylisophthalic acid, one of the carboxylic acid groups could be selectively converted to an acyl chloride and then reduced to a formyl group.
Cross-Coupling Strategies in Aromatic Functionalization (e.g., Negishi Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst, is particularly versatile due to the high functional group tolerance of organozinc reagents. youtube.com
To apply this strategy to the synthesis of this compound, a suitable aromatic halide precursor would be required. For example, methyl 2-bromo-5-fluoro-4-methylbenzoate could be coupled with a formylating agent. However, a more common approach is to couple an aryl halide with an organozinc reagent that already contains the desired carbon fragment.
A plausible Negishi coupling approach could involve:
Synthesis of a di-halogenated precursor, such as 2,5-dibromo-4-fluorotoluene.
Selective metal-halogen exchange to form an organozinc reagent at one of the bromine positions.
Negishi coupling with a suitable partner to introduce the methyl group.
Introduction of the carboxyl and formyl groups in subsequent steps.
Given the complexity of introducing three different substituents with specific regiochemistry, a cross-coupling strategy would likely be part of a multi-step synthesis rather than a single, convergent step.
| Aryl Halide | Organozinc Reagent | Catalyst | Product |
| 2-Bromo-5-fluoro-4-methylbenzoate | (Formyl)zinc chloride | Pd(PPh₃)₄ | 5-Fluoro-2-formyl-4-methylbenzoate |
Friedel-Crafts Acylation Approaches in Related Fluorinated Benzoic Acid Synthesis
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org This reaction is generally effective on electron-rich aromatic rings.
In the context of synthesizing this compound, a Friedel-Crafts acylation could be envisioned on a precursor like 2-fluoro-4-methyltoluene (4-fluoro-m-xylene). Acylation with a suitable reagent could introduce a precursor to the formyl or carboxyl group. For example, acylation with acetyl chloride would yield an acetophenone (B1666503) derivative, which could then be oxidized to the benzoic acid.
However, the directing effects of the existing substituents must be carefully considered. In 2-fluoro-4-methyltoluene, both the fluoro and methyl groups are ortho-, para-directing. This would lead to a mixture of isomers, and achieving the desired regioselectivity for acylation at the position that will become the 2-position of the final product could be challenging. A patent describes a Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, which after hydrolysis yields a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid. google.com This illustrates the challenges with regioselectivity in such reactions.
Vilsmeier-Haack Reaction as a Formylation Strategy for Related Compounds
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org
This reaction could be a viable strategy for introducing the formyl group onto a precursor such as 4-fluoro-2-methylbenzoic acid. The aromatic ring in this precursor is activated by the methyl group and the fluorine atom, although deactivated by the carboxylic acid group. The directing effects would favor formylation at the position ortho to the methyl group and meta to the carboxylic acid, which is the desired 5-position for the formyl group in the target molecule. However, the deactivating effect of the carboxyl group might hinder the reaction. Protection of the carboxylic acid as an ester would likely be necessary to achieve a successful formylation.
A potential Vilsmeier-Haack approach could be:
Esterification of 4-fluoro-2-methylbenzoic acid.
Vilsmeier-Haack formylation of the resulting ester.
Hydrolysis of the ester to yield the final product.
| Substrate | Reagents | Product |
| Methyl 4-fluoro-2-methylbenzoate | POCl₃, DMF | Methyl 5-formyl-4-fluoro-2-methylbenzoate |
Development and Optimization of Reaction Conditions
The efficiency and viability of a synthetic route depend heavily on the optimization of reaction conditions. This includes the choice of catalysts, ligands, solvents, and adherence to principles of green chemistry.
Modern organic synthesis frequently employs transition metal catalysis for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, catalytic methods could be instrumental in the formylation or fluorination steps.
Palladium-Catalyzed Formylation: Palladium-catalyzed reactions are a cornerstone of cross-coupling chemistry. While direct C-H formylation is challenging, a common approach involves the formylation of an aryl halide precursor. For instance, a precursor like 2-bromo-5-fluoro-4-methylbenzoic acid could be subjected to a palladium-catalyzed reaction with a formylating agent, such as carbon monoxide and a hydride source. The choice of ligand for the palladium catalyst is crucial for reaction efficiency and selectivity. Ligands like phosphines (e.g., triphenylphosphine, tricyclohexylphosphine) stabilize the palladium center and modulate its reactivity. nih.gov
Ruthenium-Catalyzed C-H Functionalization: Ruthenium catalysts have emerged as powerful tools for the ortho-C-H functionalization of benzoic acids. nih.govnih.gov The carboxylate group acts as an effective directing group, enabling the introduction of various functionalities at the C2 position. While direct formylation via this method is less common, it represents a potential avenue for streamlined synthesis, avoiding the need for pre-functionalized halogenated precursors.
The table below summarizes catalyst systems potentially applicable to the synthesis.
| Catalytic Step | Metal Catalyst | Ligand Example | Precursor Type | Purpose |
| Ortho-Arylation | Ruthenium | P(Cy)₃ (Tricyclohexylphosphine) | Benzoic Acid | Directs functionalization to the position ortho to the carboxylic acid. nih.gov |
| C-H Hydroxylation | Palladium | N-Hydroxyphthalimide | Benzaldehyde (B42025) | Catalyzes the addition of a hydroxyl group to the ortho position. acs.org |
| Cross-Coupling | Palladium | Phosphine-based ligands | Aryl Halide | Couples the aryl precursor with a formylating agent or other functional group. |
The choice of solvent can significantly influence reaction rates, yields, and selectivity. Furthermore, the principles of green chemistry encourage the use of safer, more environmentally benign solvents and processes. wjpmr.com
Solvent Effects: In catalytic reactions, solvent polarity and coordinating ability can affect the stability of intermediates and the solubility of reagents. For instance, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used in palladium-catalyzed couplings and ortho-lithiation reactions. However, their environmental impact and safety profiles are concerns.
Green Chemistry Principles: The application of green chemistry aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.comrsc.org
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or supercritical CO2, or performing reactions under solvent-free conditions. wjpmr.com
Catalysis: Using catalytic reagents in small amounts is preferred over stoichiometric reagents to reduce waste. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. wjpmr.com
For the synthesis of fluorinated aromatics, moving away from traditional methods that may use harsh reagents is a key goal. rsc.org For example, direct fluorination using elemental fluorine (F₂) is highly hazardous, leading to the development of milder electrophilic fluorinating agents. rroij.comnih.gov
Precursor Identification and Elaboration for the Chemical Compound's Synthesis
The synthesis of a complex molecule like this compound begins with readily available and strategically chosen starting materials or precursors.
The core of the target molecule is a substituted benzoic acid. A plausible synthetic strategy involves preparing a key intermediate, such as 3-fluoro-4-methylbenzoic acid, and then introducing the formyl group at the correct position.
One common route to substituted benzoic acids is through the Grignard reaction. For example, a brominated precursor like 2-fluoro-4-bromotoluene can be reacted with magnesium to form a Grignard reagent, which is then quenched with carbon dioxide to yield 3-fluoro-4-methylbenzoic acid. prepchem.com Another approach is the oxidation of a methyl group on a toluene (B28343) derivative.
| Precursor | Synthetic Method | Reagents | Product |
| 2-Bromo-5-fluorotoluene | Lithiation & Carboxylation | n-Butyllithium, Dry Ice (CO₂) | 4-Fluoro-2-methylbenzoic acid guidechem.com |
| 4-Fluoro-2-methylbenzonitrile | Hydrolysis | KOH, H₂O | 4-Fluoro-2-methylbenzoic acid guidechem.com |
| m-Fluorotoluene | Friedel-Crafts Acylation & Hydrolysis | Trichloroacetyl chloride, AlCl₃; then NaOH | Mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid google.com |
| 2-Fluoro-4-bromotoluene | Grignard Reaction & Carboxylation | Mg, CO₂ | 3-Fluoro-4-methyl-benzoic acid prepchem.com |
The introduction of fluorine into an aromatic ring is a specialized field within organic chemistry, given the element's high electronegativity and reactivity. rroij.com The incorporation of fluorine can significantly alter a molecule's electronic and biological properties. sciencedaily.com
Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a good leaving group (like -NO₂ or a halide) from an activated aromatic ring by a fluoride (B91410) ion source (e.g., KF, CsF). The ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group.
Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine species ("F⁺") to an electron-rich aromatic ring. Modern electrophilic fluorinating agents, such as N-Fluorodibenzenesulfonimide (NFSI) and Selectfluor®, are safer and more manageable alternatives to elemental fluorine.
Sandmeyer-type Reactions: Starting from an aromatic amine (aniline derivative), a diazonium salt can be formed, which is then treated with a fluoride source, like fluoroboric acid (HBF₄) in the Balz-Schiemann reaction, to introduce the fluorine atom.
Using Fluorinated Building Blocks: A highly efficient strategy is to start with a simple, commercially available molecule that already contains the fluorine atom and elaborate its structure. For example, starting with a fluorotoluene derivative simplifies the synthetic challenge by avoiding a separate fluorination step. google.com
Mechanistic Investigations of Chemical Transformations Involving the Chemical Compound
Elucidation of Reaction Mechanisms at the Formyl Moiety
The formyl group (-CHO) is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions.
The oxidation of the aldehyde group in 5-Fluoro-2-formyl-4-methylbenzoic acid to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4). The reaction typically proceeds in a basic solution, followed by acidification.
The mechanism involves the permanganate ion (MnO4-) attacking the carbonyl carbon of the formyl group. A cyclic manganese ester intermediate is proposed to form, which then collapses to generate a carboxylate ion and manganese dioxide (MnO2). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the corresponding dicarboxylic acid derivative, 5-fluoro-4-methylphthalic acid.
Table 1: Proposed Steps in the Oxidation of this compound with KMnO4
| Step | Description |
| 1 | Nucleophilic attack of the permanganate ion on the carbonyl carbon of the formyl group. |
| 2 | Formation of a cyclic manganese ester intermediate. |
| 3 | Collapse of the intermediate to form a carboxylate and manganese dioxide. |
| 4 | Protonation of the carboxylate during acidic workup to yield the carboxylic acid. |
It is important to note that under harsh conditions, potassium permanganate can also oxidize the methyl group on the aromatic ring to a carboxylic acid. Careful control of reaction conditions is therefore necessary to achieve selective oxidation of the formyl group.
The formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH4). This reagent is a source of hydride ions (H-).
The mechanism begins with the nucleophilic attack of the hydride ion from sodium borohydride on the electrophilic carbonyl carbon of the formyl group. This addition breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming an alkoxide intermediate. The resulting borate (B1201080) ester is then hydrolyzed during workup (typically with water or a dilute acid) to yield the corresponding alcohol, 5-fluoro-2-(hydroxymethyl)-4-methylbenzoic acid.
Table 2: Key Steps in the Reduction of this compound with NaBH4
| Step | Description |
| 1 | Nucleophilic attack of the hydride ion on the carbonyl carbon. |
| 2 | Formation of an alkoxide intermediate. |
| 3 | Protonation of the alkoxide during workup to yield the primary alcohol. |
Sodium borohydride is a chemoselective reducing agent and will not typically reduce the carboxylic acid group under standard conditions.
The formyl group of this compound can react with primary amines to form imines, also known as Schiff bases. This condensation reaction is typically catalyzed by an acid.
The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is often preceded by the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. The initial addition product is a hemiaminal (or carbinolamine). This intermediate is then protonated on the oxygen atom, making water a good leaving group. The elimination of a water molecule and a final deprotonation step result in the formation of the C=N double bond of the imine.
The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the imine product.
Mechanistic Aspects of Aromatic Ring Functionalization
The substituents on the benzene (B151609) ring of this compound direct the position of incoming electrophiles and influence the susceptibility of the ring to nucleophilic attack.
In electrophilic aromatic substitution, the existing substituents on the aromatic ring determine the position of the incoming electrophile. The directing effects of the substituents in this compound are summarized below.
Table 3: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Position | Type of Director | Activating/Deactivating |
| -COOH | 1 | Meta-directing | Deactivating |
| -CHO | 2 | Meta-directing | Deactivating |
| -F | 5 | Ortho, para-directing | Deactivating (by induction), Activating (by resonance) |
| -CH3 | 4 | Ortho, para-directing | Activating |
Considering the positions on the ring, the C3 and C6 positions are the most likely sites for electrophilic attack. The directing effects of the methyl and fluoro groups would favor substitution at the C3 position (ortho to methyl and meta to fluoro) and the C6 position (ortho to fluoro and meta to methyl). The strong deactivating effect of the formyl and carboxylic acid groups would likely disfavor substitution at positions ortho or para to them.
The fluorine atom in this compound can potentially be displaced by a strong nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group.
In this molecule, the formyl and carboxylic acid groups are ortho and para to the fluorine atom, respectively. These groups withdraw electron density from the aromatic ring, making the carbon atom attached to the fluorine more electrophilic and susceptible to nucleophilic attack. The SNAr mechanism typically proceeds through a two-step addition-elimination process. A nucleophile adds to the carbon bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is a key factor in determining the feasibility of the reaction.
Reaction Kinetics and Thermodynamic Profiles of Key Transformations
Without specific experimental data for this compound, a quantitative analysis of reaction kinetics and thermodynamic profiles is not possible. However, we can infer general characteristics based on the behavior of analogous compounds. For instance, transformations involving the aldehyde (formyl) group, such as oxidation to a carboxylic acid or reduction to an alcohol, would be influenced by the electronic effects of the other substituents on the benzene ring. The fluorine atom, being highly electronegative, would act as an electron-withdrawing group, potentially affecting the rate of these transformations.
A hypothetical kinetic study of the oxidation of the formyl group might involve monitoring the disappearance of the reactant or the appearance of the corresponding dicarboxylic acid product over time under various conditions (e.g., different temperatures, catalyst concentrations). The data from such a study would allow for the determination of the reaction rate law, rate constants, and activation energy.
Hypothetical Reaction Kinetics Data
| Experiment | Initial [Reactant] (mol/L) | Initial [Oxidant] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |
This is a hypothetical data table for illustrative purposes.
Hypothetical Thermodynamic Data for a Transformation
| Thermodynamic Parameter | Value |
| Enthalpy Change (ΔH) | - (Exothermic) |
| Entropy Change (ΔS) | + (Increase in disorder) |
| Gibbs Free Energy Change (ΔG) | - (Spontaneous) |
This is a hypothetical data table for illustrative purposes.
Transition State Analysis and Reaction Pathway Modeling
Computational chemistry provides powerful tools for modeling reaction pathways and analyzing transition states. For a molecule like this compound, computational modeling could elucidate the mechanisms of various transformations. For example, in a Cannizzaro reaction involving the formyl group, modeling could identify the structure of the transition state for the hydride transfer step, which is often the rate-determining step.
The modeling would involve calculating the potential energy surface of the reaction, locating the transition state structures, and determining the activation energies. This would provide insights into the feasibility of different reaction pathways. For instance, the analysis could compare the energy barriers for competing reactions, such as the self-disproportionation of the aldehyde versus its reaction with another nucleophile.
Role of Functional Groups in Modulating Reactivity and Stability
The reactivity and stability of this compound are intricately modulated by the interplay of its four functional groups attached to the benzene ring. pressbooks.pub
Fluoro Group: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution (under forcing conditions). The fluoro group can also participate in hydrogen bonding, influencing the molecule's intermolecular interactions and physical properties.
Formyl Group (Aldehyde): The aldehyde group is a deactivating, meta-directing group in electrophilic aromatic substitution due to its electron-withdrawing resonance and inductive effects. It is also the primary site for nucleophilic attack, undergoing reactions like oxidation, reduction, and condensation. The reactivity of the formyl group is influenced by the electronic nature of the other substituents. The electron-withdrawing fluoro group would enhance the electrophilicity of the formyl carbon, making it more reactive towards nucleophiles.
Methyl Group: The methyl group is an activating, ortho-para-directing group in electrophilic aromatic substitution due to its electron-donating inductive effect (+I) and hyperconjugation. It increases the electron density of the ring, counteracting the deactivating effects of the formyl and fluoro groups to some extent.
Carboxylic Acid Group: The carboxylic acid group is a deactivating, meta-directing group. It is acidic and can undergo reactions such as esterification and amide formation. Its acidity will be influenced by the other substituents; the electron-withdrawing fluoro group would increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid.
The combined electronic effects of these functional groups create a complex pattern of reactivity. The precise outcome of a given reaction would depend on the specific reagents and conditions employed.
Derivatization and Chemical Functionalization of the Chemical Compound
Strategic Modifications of the Carboxyl Group (e.g., esterification, amidation)
The carboxyl group of 5-Fluoro-2-formyl-4-methylbenzoic acid is a prime site for modifications such as esterification and amidation, which can significantly alter the compound's physicochemical properties.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to enhance lipophilicity and modify biological activity. This transformation is typically achieved by reacting the benzoic acid with an alcohol in the presence of an acid catalyst. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl ester. While specific studies on this compound are not detailed in the provided search results, the general principles of Fischer esterification are applicable.
Amidation: The formation of amides from the carboxyl group introduces a hydrogen bond donor and acceptor, which can be crucial for molecular recognition in biological systems. This is generally accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. A variety of amides can be synthesized, depending on the amine used, leading to a diverse library of derivatives. The synthesis of benzamide (B126) derivatives from related compounds like 5-fluoro-2-methylbenzoic acid has been explored in the context of developing inhibitors for therapeutic targets. ossila.com
| Modification | Reagents and Conditions | Product |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Corresponding Ester |
| Amidation | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) 2. Amine (R-NH₂) | N-substituted Amide |
Functionalization at the Aldehyde Moiety to Yield Diverse Chemical Scaffolds
The aldehyde group is a versatile handle for introducing a wide range of chemical functionalities. Its reactivity allows for the construction of diverse molecular scaffolds. Common reactions involving the aldehyde moiety include reductive amination, Wittig reactions, and condensation reactions. For example, reductive amination with various amines can introduce substituted amino-methyl groups. Condensation reactions with active methylene (B1212753) compounds can lead to the formation of new carbon-carbon bonds and extend the molecular framework.
Aromatic Ring Derivatization and Substitution Patterns
The substitution pattern on the benzene (B151609) ring of this compound is dictated by the directing effects of the existing substituents. The carboxyl and formyl groups are electron-withdrawing and are meta-directing, while the methyl group is electron-donating and ortho-, para-directing. The fluorine atom is deactivating yet ortho-, para-directing. The interplay of these directing effects will govern the regioselectivity of further electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The carboxyl group, being a deactivating group, generally makes electrophilic substitution on the benzoic acid ring less favorable. doubtnut.com
| Reaction | Reagents | Expected Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | Meta to COOH and CHO |
| Bromination | Br₂, FeBr₃ | Meta to COOH and CHO |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Meta to COOH and CHO |
Synthesis of Structural Analogs and Isomers for Comparative Chemical Studies
The synthesis of structural analogs and isomers of this compound is crucial for structure-activity relationship (SAR) studies. This involves systematically altering the substitution pattern on the aromatic ring. For instance, isomers such as 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid can be synthesized and their properties compared. google.com The synthesis of these isomers often involves multi-step sequences starting from appropriately substituted precursors. For example, the synthesis of 4-fluoro-2-methylbenzoic acid can be achieved from m-fluorotoluene through a Friedel-Crafts acylation followed by hydrolysis and acidification. google.com
Derivatization Strategies for Analytical Studies and Enhanced Signal Response
For analytical purposes, such as in gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often necessary to improve volatility, thermal stability, and detector response.
For GC Analysis: The carboxylic acid and aldehyde groups can be derivatized to more volatile and thermally stable forms. Esterification of the carboxyl group, for example, by reaction with an alkylating agent, is a common approach. The aldehyde can be converted to an oxime or a hydrazone. Silylation is another widely used technique where active hydrogens in the carboxyl group are replaced by a trimethylsilyl (B98337) (TMS) group, increasing volatility. nih.govsigmaaldrich.com
For HPLC Analysis: Derivatization for HPLC is often aimed at introducing a chromophore or fluorophore to enhance UV or fluorescence detection. Reagents that react with the carboxylic acid or aldehyde to attach a detectable tag are employed. This allows for sensitive quantification of the analyte in complex matrices. nih.govresearchgate.net
| Analytical Technique | Derivatization Strategy | Purpose |
| Gas Chromatography (GC) | Esterification, Silylation | Increase volatility and thermal stability |
| High-Performance Liquid Chromatography (HPLC) | Introduction of chromophore/fluorophore | Enhance UV or fluorescence detection |
Applications in Advanced Organic Synthesis and Chemical Sciences
Role as a Versatile Building Block in Complex Molecular Architectures
The inherent functionality of 5-Fluoro-2-formyl-4-methylbenzoic acid—a carboxylic acid for amide or ester formation, an aldehyde for condensation and carbon-carbon bond-forming reactions, and a fluorinated aromatic core—marks it as a versatile precursor for constructing complex molecules.
Synthesis of Pharmaceutical Intermediates and Scaffolds (e.g., Olaparib precursor)
While fluorinated benzoic acid derivatives are crucial in pharmaceutical synthesis, the specific role of this compound as a direct precursor in the synthesis of the PARP inhibitor Olaparib is not substantiated by available literature. Key synthetic routes for Olaparib describe a different key intermediate, namely 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. nih.govacs.orgnih.govgoogle.com The utility of this compound would lie in custom synthesis projects requiring its specific substitution pattern for creating novel pharmaceutical scaffolds.
Contributions to Agrochemical and Material Precursor Synthesis
The incorporation of fluorine into organic molecules is a known strategy for enhancing the biological activity of agrochemicals, such as herbicides and pesticides. chemimpex.com Similarly, fluorinated compounds are used to produce specialty polymers and materials with enhanced thermal stability and chemical resistance. chemimpex.com Although the structural motifs of this compound suggest its potential utility in these areas, specific examples or research studies detailing its application in the synthesis of agrochemical or material precursors are not prominently featured in scientific databases.
Design of Novel Heterocyclic Systems Incorporating the Compound's Moiety (e.g., benzoxazoles, quinazolinones, pyrazole (B372694) derivatives)
The aldehyde and carboxylic acid groups on the molecule are ideal handles for the construction of heterocyclic rings. In theory, it could react with appropriate precursors to form a variety of systems:
Benzoxazoles: Condensation reactions between the formyl group and 2-aminophenols are a common route to benzoxazoles. nih.gov
Quinazolinones: The synthesis of quinazolinones can involve derivatives of 2-aminobenzoic acid. researchgate.net
Pyrazole Derivatives: The formyl group is a key functional group for building pyrazole rings through reactions with hydrazines. nih.govchemmethod.com
Despite this synthetic potential, specific literature examples employing this compound for the synthesis of these particular heterocyclic systems are not readily found.
Utilization in Enzyme Mechanism Studies
Specially designed small molecules are often used as probes to study enzyme mechanisms. The reactive aldehyde group of this compound could potentially interact with active sites in enzymes, making it a candidate for such studies. However, there is no specific, documented research available that demonstrates its use in this context.
Utilization in Domino, Cascade, and Multicomponent Reactions
Domino, cascade, and multicomponent reactions are efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, saving time, resources, and reducing waste. nih.gov A molecule like this compound, with its multiple reactive sites, is an ideal candidate for the design of such complex transformations. These reactions could simultaneously leverage the carboxylic acid and formyl groups to rapidly build molecular complexity. Nevertheless, specific examples of this compound's application in published domino, cascade, or multicomponent reaction methodologies are not currently available in the scientific literature.
Enabling Novel Synthetic Strategies and Methodologies
The development of novel building blocks is crucial for advancing synthetic chemistry. While the unique substitution pattern of this compound offers potential for creating new synthetic pathways, there is a lack of published research detailing its role in enabling new or innovative strategies and methodologies. Its application appears to be confined to niche areas of custom synthesis rather than broad, methodology-defining research.
Interactive Data Table: Compound Applications
| Section | Application | Research Findings for this compound |
| 5.1.1 | Pharmaceutical Intermediate (Olaparib) | Not a confirmed precursor; literature points to a different intermediate. nih.govacs.org |
| 5.1.2 | Agrochemical/Material Precursor | No specific documented use found. |
| 5.1.3 | Heterocyclic Synthesis | No specific examples found for benzoxazoles, quinazolinones, or pyrazoles. |
| 5.1.4 | Enzyme Mechanism Studies | No specific documented use found. |
| 5.2 | Domino/Cascade/Multicomponent Reactions | No specific applications found in the literature. |
| 5.3 | Novel Synthetic Strategies | No specific methodologies found based on this compound. |
Computational and Theoretical Chemistry Studies of the Chemical Compound
Quantum Chemical Investigations of Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO)
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 5-Fluoro-2-formyl-4-methylbenzoic acid. The distribution of electrons within the molecule is heavily influenced by its substituent groups: the electron-withdrawing fluoro, formyl, and carboxylic acid groups, and the electron-donating methyl group.
A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.
Table 1: Predicted Electronic Properties of this compound (Hypothetical Values Based on Analogous Compounds)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Electron-donating potential |
| LUMO Energy | ~ -2.5 eV | Electron-accepting potential |
| HOMO-LUMO Gap | ~ 4.5 eV | Chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Molecular polarity |
Note: These values are estimations based on computational studies of similarly substituted benzoic acids and benzaldehydes and would require specific DFT calculations for confirmation.
Conformation Analysis and Conformational Landscapes
The conformational landscape of this compound is primarily determined by the orientation of the formyl and carboxylic acid groups relative to the benzene (B151609) ring and to each other. Due to the presence of ortho-substituents, steric hindrance and intramolecular interactions play a significant role.
The rotation around the C-C bonds connecting the formyl and carboxyl groups to the aromatic ring leads to different conformers. For the carboxylic acid group, two main planar conformations are possible: syn and anti, referring to the orientation of the acidic proton with respect to the carbonyl oxygen. In many benzoic acid derivatives, the syn conformer is more stable due to the formation of an intramolecular hydrogen bond in the dimeric form.
For the ortho-formyl group, its orientation relative to the carboxylic acid group is crucial. The potential for intramolecular hydrogen bonding between the aldehyde's oxygen and the carboxylic acid's hydrogen exists, which would favor a specific planar arrangement. However, steric repulsion between the two groups could force one or both out of the plane of the benzene ring. Studies on ortho-substituted benzoic acids have shown that the interplay between stabilizing hydrogen bonds and destabilizing steric interactions dictates the preferred conformation. proquest.comnih.gov Computational studies on 2-formylbenzoic acid suggest a planar conformation is preferred. virtualchemistry.org
Prediction of Reactivity and Structure-Reactivity Relationships
The reactivity of this compound can be predicted from its electronic structure. The HOMO-LUMO gap provides a general measure of reactivity, with a smaller gap indicating a more reactive species. The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.
The formyl and carboxylic acid groups are electron-withdrawing, making the aromatic ring electron-deficient and thus less susceptible to electrophilic substitution than benzene. The fluoro group is also deactivating but is an ortho-, para-director, while the methyl group is activating and an ortho-, para-director. The positions of these substituents create a complex pattern of reactivity on the aromatic ring.
The Fukui function, another descriptor derived from DFT, can be used to predict the most reactive sites for nucleophilic, electrophilic, and radical attack. For this molecule, the carbonyl carbons of the formyl and carboxylic acid groups are expected to be the primary sites for nucleophilic attack. The acidity of the carboxylic acid is also a key aspect of its reactivity, which is influenced by the electronic effects of the other substituents. The presence of electron-withdrawing groups generally increases the acidity of benzoic acids. nih.gov
Molecular Modeling of Interactions in Chemical Processes
Molecular modeling can simulate the interactions of this compound in various chemical processes, such as in different solvents or in the presence of a catalyst.
Solvent Effects: The polarity of the solvent can significantly influence the conformational equilibrium and reactivity of the molecule. nih.gov In polar solvents, conformations with a larger dipole moment may be stabilized. Furthermore, solvents capable of hydrogen bonding can compete with potential intramolecular hydrogen bonds, altering the conformational landscape. ucl.ac.uk Molecular dynamics simulations can model the explicit interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and its impact on the molecule's properties. rsc.org
Catalyst Binding: The formyl and carboxylic acid groups are potential binding sites for catalysts. For instance, in hydrogenation reactions, the carbonyl group of the benzaldehyde (B42025) moiety can interact with the surface of a metal catalyst. researchgate.netscirp.org Molecular docking studies can be employed to predict the preferred binding mode of this compound to a catalyst's active site. These simulations can provide insights into the binding affinity and the geometry of the enzyme-substrate complex, which are crucial for understanding the catalytic mechanism.
Isomerization Studies and Tautomeric Equilibria
Isomerization in this compound could potentially involve rotational isomers (conformers), as discussed in section 6.2. The energy barriers for rotation around the C-C bonds can be calculated using computational methods.
Tautomerism, the interconversion of constitutional isomers, is another possibility, though likely less significant for this molecule in its ground state. Keto-enol tautomerism is a common phenomenon, but for a carboxylic acid, the enol form is generally highly unstable. comporgchem.com In the case of the formyl group, a similar keto-enol tautomerism is possible. However, theoretical studies on related aromatic aldehydes show the keto form to be significantly more stable.
While ground-state tautomerism may be unfavorable, it is conceivable that certain excited states or specific chemical environments could facilitate tautomeric transformations. Computational studies can be used to calculate the relative energies of different tautomers and the energy barriers for their interconversion, providing a quantitative assessment of the likelihood of such processes. nih.gov
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation
Application of Advanced Spectroscopic Techniques for Structural Characterization of Intermediates and Products
Spectroscopic methods are fundamental in confirming the identity and structure of "5-Fluoro-2-formyl-4-methylbenzoic acid" and related species. While specific experimental data for this exact molecule is not extensively published, the expected outcomes can be inferred from the analysis of analogous substituted benzoic acids and benzaldehydes. rsc.orgnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular framework.
¹H NMR (Proton NMR): This technique provides information on the number, environment, and connectivity of hydrogen atoms. For "this compound," the spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts (δ) and coupling constants (J) would be characteristic of their positions on the substituted benzene (B151609) ring. For instance, the aldehydic proton would appear at a downfield shift (around 10 ppm), while the carboxylic acid proton would be a broad singlet at a higher chemical shift (typically >10 ppm). The methyl protons would appear as a singlet in the aliphatic region (around 2-3 ppm).
¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments within the molecule. Distinct peaks would be observed for the carbonyl carbons of the aldehyde and carboxylic acid groups, the aromatic carbons (with their chemical shifts influenced by the fluorine, formyl, methyl, and carboxyl substituents), and the methyl carbon. nih.govresearchgate.net The carbonyl carbon of the carboxylic acid typically appears around 165-185 ppm, while the aldehyde carbonyl is usually found further downfield, around 190-200 ppm. nih.gov
Representative ¹H and ¹³C NMR Data for a Substituted Benzoic Acid Derivative
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (br s) | 165 - 185 |
| Aldehyde (-CHO) | 9.5 - 10.5 (s) | 190 - 200 |
| Aromatic (Ar-H) | 7.0 - 8.5 (m) | 120 - 150 |
| Methyl (-CH₃) | 2.0 - 2.5 (s) | 15 - 25 |
Note: This table presents typical chemical shift ranges for the functional groups and is for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the precise molecular weight and elemental formula of a compound. measurlabs.comyoutube.com It provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the chemical formula C₉H₇FO₃ for "this compound". measurlabs.comnih.gov This high level of accuracy helps to distinguish the target compound from isomers or compounds with similar nominal masses. nih.gov
X-ray Crystallography
Chromatographic Methodologies for Reaction Monitoring and Product Purification Studies
Chromatographic techniques are essential for monitoring the progress of a chemical reaction and for the isolation and purification of the final product.
Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method for qualitatively monitoring a reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. The relative retention factors (Rf) of the starting materials, intermediates, and the final product will differ, allowing for a quick assessment of the reaction's progress. It is a valuable tool for optimizing reaction conditions like time and temperature. thieme.de
High-Performance Liquid Chromatography (HPLC)
HPLC is a more sophisticated chromatographic technique used for both qualitative and quantitative analysis. It is instrumental in monitoring the conversion of reactants to products with high precision and is also a primary method for assessing the purity of the final "this compound" product. rsc.orgresearchgate.net By using a suitable column and mobile phase, HPLC can separate the desired product from unreacted starting materials and any side products. The purity is typically determined by integrating the peak area of the product relative to the total area of all peaks in the chromatogram.
Typical HPLC Parameters for Analysis of Aromatic Carboxylic Acids
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) |
| Detector | UV-Vis (e.g., at 254 nm) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
Note: This table provides a general set of HPLC conditions; specific parameters would need to be optimized for the analysis of "this compound."
Electrochemical Approaches for Mechanistic Insights
Electrochemical methods can provide valuable information about the redox properties of "this compound" and can be used to probe reaction mechanisms involving electron transfer steps. Techniques like cyclic voltammetry could be employed to study the oxidation of the aldehyde group to the carboxylic acid or the reduction of the aldehyde. academie-sciences.frknutd.edu.ua
The electrochemical behavior of benzaldehyde (B42025) and its derivatives has been studied, revealing that both the aldehyde and other substituents on the aromatic ring can undergo redox reactions. academie-sciences.fracs.orgxmu.edu.cn For instance, the oxidation potential of the aldehyde group can be influenced by the electronic nature of the other substituents on the ring. mdpi.com Studying these processes can help in understanding potential side reactions or in designing electrochemical synthetic routes.
Future Research Directions and Emerging Paradigms
Exploration of Unconventional Synthetic Routes and Catalytic Systems
The development of efficient and novel synthetic methodologies is paramount for accessing complex molecules. For 5-Fluoro-2-formyl-4-methylbenzoic acid, future research could focus on moving beyond traditional multi-step syntheses to more elegant and atom-economical approaches.
C-H Activation Strategies: A significant advancement would be the direct and regioselective formylation and carboxylation of a 5-fluoro-1-methylbenzene precursor. This could be achieved through the use of advanced catalytic systems, potentially involving transition metals like palladium, rhodium, or iridium, which are known to catalyze C-H functionalization reactions. The challenge would lie in achieving the desired ortho-formylation and para-carboxylation with high selectivity.
Flow Chemistry and Microfluidics: The use of continuous flow reactors could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities, minimizing the formation of byproducts.
Biocatalysis: The enzymatic transformation of a suitable precursor could offer a highly selective and environmentally benign route to this compound. The use of engineered enzymes, such as oxidases or carboxylases, could enable the direct introduction of the formyl and carboxyl groups under mild reaction conditions.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| C-H Activation | Atom economy, reduced step count | Regioselectivity, catalyst development |
| Flow Chemistry | Scalability, safety, process control | Reactor design, optimization of parameters |
| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |
Investigation of Novel Reactivity Patterns and Unexplored Transformations
The unique arrangement of the formyl, fluoro, and carboxylic acid groups on the benzene (B151609) ring of this compound opens up avenues for exploring novel chemical transformations.
Intramolecular Cyclization Reactions: The proximity of the formyl and carboxylic acid groups could be exploited to synthesize novel heterocyclic scaffolds through intramolecular cyclization reactions. The electronic influence of the fluorine and methyl groups could modulate the reactivity and lead to the formation of unique ring systems with potential biological activity.
Multicomponent Reactions: The aldehyde functionality can serve as a key component in multicomponent reactions (MCRs), allowing for the rapid assembly of complex molecular architectures in a single step. Investigating the participation of this compound in known MCRs, such as the Ugi or Passerini reactions, could lead to the discovery of novel compounds with diverse chemical properties.
Organocatalysis: The formyl group can be a handle for various organocatalytic transformations. For instance, asymmetric catalysis could be employed to introduce chirality, leading to the synthesis of enantiomerically pure derivatives with potential applications in medicinal chemistry.
Integration into Sustainable and Eco-Friendly Chemical Processes
The principles of green chemistry are increasingly guiding chemical research. Future studies on this compound should prioritize the development of sustainable and environmentally friendly processes.
Use of Green Solvents: The replacement of traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents would significantly reduce the environmental impact of its synthesis and derivatization.
Renewable Feedstocks: Exploring synthetic routes that start from renewable feedstocks would contribute to a more sustainable chemical industry. This could involve the use of bio-derived platform chemicals that can be converted into the aromatic core of this compound.
Addressing Current Synthetic Hurdles and Mechanistic Limitations
While the synthesis of this compound is hypothetically achievable, several challenges can be anticipated. Addressing these hurdles will require a deep understanding of the underlying reaction mechanisms.
Regioselectivity: The precise installation of the three different functional groups at the desired positions on the benzene ring is a major synthetic challenge. Overcoming this will likely require the development of highly selective catalysts or the use of directing groups.
Functional Group Compatibility: The presence of both an aldehyde and a carboxylic acid group in the same molecule can lead to competing side reactions under certain conditions. Protecting group strategies or the careful selection of reaction conditions will be crucial to ensure the desired transformations.
Mechanistic Elucidation: Detailed mechanistic studies, including computational modeling and kinetic analysis, will be essential to understand the factors that govern the reactivity and selectivity of the synthetic and derivatization reactions. This knowledge will be invaluable for optimizing existing methods and designing new, more efficient ones.
Emerging Applications in Chemical Research and Development
The unique structural features of this compound suggest its potential as a valuable building block in various areas of chemical research and development.
Medicinal Chemistry: Fluorinated aromatic compounds are prevalent in pharmaceuticals due to the unique properties that fluorine imparts, such as increased metabolic stability and binding affinity. The presence of the aldehyde and carboxylic acid groups provides handles for further chemical modification, making this molecule an attractive scaffold for the synthesis of new drug candidates.
Materials Science: Aromatic carboxylic acids and aldehydes are used in the synthesis of polymers, metal-organic frameworks (MOFs), and other advanced materials. The fluorine and methyl substituents could be used to fine-tune the electronic and physical properties of these materials, leading to new applications in areas such as electronics, catalysis, and gas storage.
Agrochemicals: The development of new and effective agrochemicals is crucial for global food security. The structural motifs present in this compound are found in some existing pesticides and herbicides. Therefore, this compound could serve as a starting point for the discovery of new agrochemicals with improved efficacy and environmental profiles.
| Potential Application Area | Key Structural Features | Anticipated Benefits |
| Medicinal Chemistry | Fluorine, formyl, carboxylic acid | Enhanced metabolic stability, binding affinity, synthetic handles |
| Materials Science | Aromatic core, functional groups | Tunable electronic and physical properties |
| Agrochemicals | Fluorinated aromatic scaffold | Potential for novel biological activity |
Q & A
Q. What are the standard synthetic routes for preparing 5-Fluoro-2-formyl-4-methylbenzoic acid, and what are their limitations?
- Methodological Answer : The compound can be synthesized via formylation of 4-methylbenzoic acid derivatives followed by fluorination. For example:
Friedel-Crafts acylation of 4-methylbenzoic acid to introduce the formyl group, using catalysts like AlCl₃ .
Halogenation (e.g., electrophilic fluorination) at the 5-position using fluorinating agents like Selectfluor® .
Limitations: Side reactions (e.g., over-fluorination) and low yields due to steric hindrance from the methyl and formyl groups. Purification often requires column chromatography or recrystallization .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals:
- Formyl proton: δ ~9.8–10.2 ppm (singlet).
- Aromatic protons: Split patterns due to fluorine coupling (e.g., 5-F substituent causes meta coupling, δ ~7.2–8.0 ppm) .
- ¹³C NMR : Fluorine coupling splits the C-5 signal (δ ~160–165 ppm for C-F), and the formyl carbon appears at δ ~190–200 ppm .
- IR : Strong C=O stretch (~1680–1720 cm⁻¹) for both carboxylic acid and formyl groups .
- MS : Molecular ion peak at m/z 196.04 (C₉H₇FO₃) with fragmentation patterns matching loss of COOH or CHO groups .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
- Methodological Answer :
- Solubility : Poor in water; dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. For reactions, use DMSO as a co-solvent with aqueous buffers .
- Stability :
- Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation of the formyl group.
- Degradation occurs under strong acidic/basic conditions or prolonged UV exposure .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?
- Methodological Answer :
- Deuterated Solvent Effects : Use DMSO-d₆ to minimize solvent interference. For example, residual protons in CDCl₃ can obscure aromatic signals .
- Variable Temperature NMR : Resolve overlapping peaks by analyzing temperature-dependent shifts (e.g., conformational changes in the carboxylic acid group) .
- 2D NMR (COSY, HSQC) : Confirm coupling networks and assign fluorine-mediated splitting unambiguously .
Q. What strategies optimize yield in multi-step syntheses involving fluorination and formylation?
- Methodological Answer :
- Stepwise Protection : Protect the carboxylic acid group (e.g., as a methyl ester) before fluorination to avoid side reactions .
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O vs. AlCl₃) for Friedel-Crafts acylation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time and improve fluorination yields by 20–30% compared to conventional heating .
Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in derivative synthesis?
- Methodological Answer :
- DFT Calculations :
Model the electron density map to identify nucleophilic/electrophilic sites (e.g., formyl group as electrophilic center).
Simulate transition states for fluorination to predict regioselectivity at the 5-position .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data across literature sources?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to verify ≥95% purity. Contaminants (e.g., unreacted starting material) lower observed melting points .
- Crystallography : Compare experimental XRD data (e.g., C–F bond lengths) with computational models to validate structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
